Cas no 865182-73-6 (N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide structure
865182-73-6 structure
Product name:N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
CAS No:865182-73-6
MF:C14H13N3O2S
Molecular Weight:287.336921453476
CID:6127296
PubChem ID:5215626

N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 化学的及び物理的性質

名前と識別子

    • N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
    • (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
    • Acetamide, N-[2-(acetylimino)-2,3-dihydro-3-(2-propyn-1-yl)-6-benzothiazolyl]-
    • HMS1653M17
    • AKOS024606792
    • 865182-73-6
    • F1365-3037
    • N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
    • N-(2-acetylimino-3-prop-2-ynyl-1,3-benzothiazol-6-yl)acetamide
    • インチ: 1S/C14H13N3O2S/c1-4-7-17-12-6-5-11(15-9(2)18)8-13(12)20-14(17)16-10(3)19/h1,5-6,8H,7H2,2-3H3,(H,15,18)
    • InChIKey: IBXFBMXIDLBBTL-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2SC(=NC(C)=O)N(CC#C)C2=CC=1)(=O)C

計算された属性

  • 精确分子量: 287.07284784g/mol
  • 同位素质量: 287.07284784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 494
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.1Ų
  • XLogP3: 1.2

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 14.23±0.20(Predicted)

N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1365-3037-2μmol
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1365-3037-30mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1365-3037-10μmol
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1365-3037-5mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1365-3037-75mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1365-3037-5μmol
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1365-3037-15mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1365-3037-1mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1365-3037-20mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1365-3037-10mg
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865182-73-6 90%+
10mg
$79.0 2023-05-17

N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 関連文献

N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamideに関する追加情報

Introduction to N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide (CAS No. 865182-73-6)

N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 865182-73-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The detailed structure of this molecule includes several key functional groups such as an acetamido group, a propargyl group, and a benzothiazole core, which contribute to its distinctive chemical behavior and potential therapeutic applications.

The benzothiazole moiety is particularly noteworthy in this compound, as benzothiazole derivatives are well-known for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized functions such as antitumor and antiviral properties. The presence of the acetamido group enhances the solubility and bioavailability of the molecule, making it more suitable for pharmaceutical formulations. Additionally, the propargyl group introduces a reactive site that can be further modified through various chemical reactions, allowing for the synthesis of more complex derivatives with tailored properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide and biological targets. These studies have highlighted the compound's potential to interact with specific enzymes and receptors, which could lead to the development of novel therapeutic agents. For instance, research has shown that this compound may inhibit certain kinases involved in cancer progression by binding to their active sites. This mechanism of action aligns with the growing interest in kinase inhibitors as a strategy for cancer treatment.

The synthesis of N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The benzothiazole core is typically synthesized through cyclization reactions involving appropriate precursors. Subsequent functionalization with the acetamido and propargyl groups further refines the molecular structure. Researchers have reported efficient synthetic routes that minimize side reactions and maximize yield, which is crucial for large-scale production. These synthetic methodologies have been optimized using modern techniques such as flow chemistry and catalytic processes, ensuring high purity and consistency in the final product.

One of the most exciting aspects of N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is its potential in drug discovery. The compound's unique structural features make it a versatile scaffold for designing new molecules with enhanced pharmacological properties. Researchers are exploring various modifications to its structure to improve its potency, selectivity, and pharmacokinetic profile. For example, introducing additional functional groups or altering the substitution patterns on the benzothiazole ring can significantly impact the molecule's biological activity. These modifications are often guided by computational predictions and experimental data from high-throughput screening assays.

In vitro studies have demonstrated the promising biological effects of N-(2Z)-6-acetamido-3-(prop-2-yne)-1H-indazolizinone derivatives (a related class of compounds), including their ability to induce apoptosis in cancer cells and modulate inflammatory responses. While these studies are still in their early stages, they provide a strong foundation for further investigation into N-(2Z)-6-acetamido-N'-[(E)-(propaenoyl)amino]-4-methylbenzothiazole (another derivative) as a potential therapeutic agent. The ability of these compounds to interact with multiple biological targets suggests their utility in treating complex diseases that involve multiple pathological pathways.

The role of computational chemistry in understanding the behavior of N-(2Z)-6-acetamido-N'-[(E)-(propaenoyl)amino]-4-methylbenzothiazole cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations allow researchers to predict how these molecules will behave in different environments. These predictions are invaluable for designing experiments and interpreting results. For instance, computational studies have helped identify key interactions between this compound and its biological targets at an atomic level. This level of detail is essential for rational drug design and optimizing therapeutic efficacy.

The future prospects for N-(2Z)-6-acetamido-N'-[(E)-(propaenoyl)amino]-4-methylbenzothiazole are bright given its unique structural features and promising biological activities. As research continues, it is likely that new derivatives will be developed with improved properties suitable for clinical use. Additionally, advancements in drug delivery systems may enhance the bioavailability and targeted action of these compounds. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

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